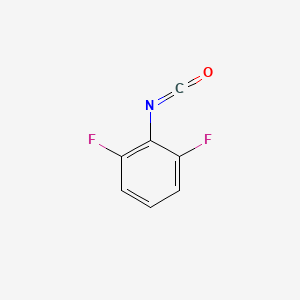

2,6-Difluorophenyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,3-difluoro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHDLKWTPVMIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334865 | |

| Record name | 2,6-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65295-69-4 | |

| Record name | 2,6-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Difluorophenyl isocyanate chemical properties

An In-depth Technical Guide to 2,6-Difluorophenyl Isocyanate: Core Chemical Properties and Applications

Introduction

This compound is a highly reactive aromatic isocyanate that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a difluorinated phenyl ring attached to an isocyanate functional group, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry, materials science, and drug development. The electron-withdrawing nature of the two fluorine atoms significantly influences the electrophilicity of the isocyanate carbon, making it a versatile reagent for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, handling protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Data

Quantitative data for this compound has been compiled from various sources to provide a clear reference.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO | [1][2][3][4] |

| Molecular Weight | 155.10 g/mol | [1][3][5] |

| CAS Number | 65295-69-4 | [1][3][6] |

| Appearance | White cloudy liquid | [7] |

| Melting Point | 22-25 °C (lit.) | [3][7][8][9] |

| Boiling Point | 60 °C / 10 mmHg (lit.) | [3][8][9] |

| Refractive Index (n20/D) | 1.4928 (lit.) | [3][8][9] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [8][9] |

| Water Solubility (log10WS) | -3.05 (calculated) | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.699 (calculated) |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. The key spectral features are outlined below.

| Spectroscopy | Key Features | Source |

| Infrared (IR) Spectroscopy | The most prominent feature is the strong, sharp absorption band for the isocyanate group (-N=C=O) around 2200-2275 cm⁻¹. Other signals corresponding to the aromatic C=C stretching and C-F stretching are also present. | [10] |

| ¹³C NMR (in CDCl₃) | Characteristic chemical shifts are observed for the carbon atoms in the molecule, including the highly deshielded isocyanate carbon. | [2] |

| ¹H NMR | The proton NMR spectrum will show signals corresponding to the three protons on the aromatic ring, with coupling patterns influenced by the two fluorine atoms. | [11] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z corresponding to its molecular weight (155.10). Fragmentation patterns can provide further structural information. | [5][11][12] |

| Raman Spectroscopy | A Raman spectrum is available for this compound, providing complementary vibrational information to IR spectroscopy. | [5] |

Reactivity and Stability

Reactivity Profile

The core reactivity of this compound is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This group readily undergoes addition reactions with a wide range of nucleophiles.[13]

-

Reaction with Amines: Reacts with primary and secondary amines to form substituted ureas. This is a fundamental reaction in the synthesis of many biologically active compounds, including kinase inhibitors.[13][14]

-

Reaction with Alcohols and Phenols: Reacts with alcohols and phenols to yield urethane (carbamate) linkages.[14][15]

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (2,6-difluoroaniline) and carbon dioxide.[15] This highlights the compound's moisture sensitivity.

-

Polymerization: In the presence of certain catalysts (acids or bases), isocyanates can undergo self-polymerization.[15]

The fluorine atoms on the phenyl ring have a strong electron-withdrawing effect, which increases the reactivity of the isocyanate group compared to its non-fluorinated analogues.[16][17]

Stability and Storage

This compound is stable under recommended storage conditions but is sensitive to moisture and incompatible with several classes of chemicals.

-

Storage Conditions: Should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.[6][18] Recommended storage temperature is typically 2-8°C (refrigerated).[3][6][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines (except for controlled reactions).[6][15] It is particularly reactive with water.[15]

-

Hazardous Decomposition Products: When heated to decomposition or in a fire, it can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[6]

Experimental Protocols

Adherence to strict experimental protocols is mandatory for the safe and effective use of this compound.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this chemical.

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][18][19] Eyewash stations and safety showers must be readily accessible.[6][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[6][19]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[6][19]

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

-

General Hygiene: Avoid breathing vapors, mist, or gas.[6][18] Wash hands thoroughly after handling and before eating or drinking.[18] Contaminated clothing should be removed and washed before reuse.[19][20]

Caption: Logical workflow for the safe handling of this compound.

General Synthesis of a Urea Derivative

This protocol outlines a general procedure for the reaction of this compound with a primary amine to form a disubstituted urea, a common linkage in kinase inhibitors.

-

Reagent Preparation: Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (nitrogen or argon).

-

Reaction Setup: Cool the amine solution in an ice bath (0°C).

-

Addition of Isocyanate: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification:

-

Quench the reaction with a small amount of water or saturated ammonium chloride solution if necessary.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.

-

Caption: Experimental workflow for the synthesis of a urea derivative.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable reagent in drug discovery, primarily due to the properties conferred by the 2,6-difluorophenyl moiety.

-

Pharmacophore Incorporation: The 2,6-difluorophenyl group is a recognized pharmacophore that can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties of drug candidates.[13]

-

Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a urea or amide linkage that binds to the hinge region of the kinase enzyme. This compound is an ideal starting material for creating the urea backbone of these inhibitors.[13] The fluorine atoms can form favorable interactions, such as hydrogen bonds, with the protein target.

-

Versatile Chemical Handle: The isocyanate group serves as a highly efficient and versatile functional group for covalently modifying biological targets or for synthesizing a diverse library of heterocyclic compounds with therapeutic potential.[13]

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound 97 65295-69-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H3F2NO | CID 522162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound 97 65295-69-4 [sigmaaldrich.com]

- 9. This compound 97 65295-69-4 [sigmaaldrich.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. bg.copernicus.org [bg.copernicus.org]

- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 65295-69-4 | Benchchem [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,6-Difluorophenyl isocyanate melting point and boiling point

An In-depth Technical Guide on the Physical Properties of 2,6-Difluorophenyl Isocyanate

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeted at researchers, scientists, and professionals in the field of drug development. This document outlines the physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding the factors that influence these characteristics.

Core Physical Properties of this compound

This compound is a chemical intermediate of interest in organic synthesis and pharmaceutical research. Its physical properties, particularly its melting and boiling points, are critical for its handling, purification, and reaction control.

Data Presentation

The experimentally determined melting and boiling points for this compound are summarized in the table below. These values are reported as "literature" values, indicating they are established and cited in scientific literature.

| Property | Value | Conditions |

| Melting Point | 22-25 °C[1][2] | Not Applicable |

| Boiling Point | 60 °C[1] | at 10 mmHg |

Experimental Protocols for Physical Property Determination

While specific experimental reports for this compound are not detailed in the provided search results, the following are generalized, standard laboratory protocols for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[3] A common method for determining the melting point involves a capillary tube apparatus.

Protocol using a Capillary Tube Method (e.g., Mel-Temp Apparatus or Thiele Tube):

-

Sample Preparation: A small amount of the solid this compound is finely powdered and packed into a thin-walled capillary tube, sealed at one end.[4][5]

-

Apparatus Setup: The capillary tube containing the sample is placed in a heating block or oil bath adjacent to a thermometer.[4]

-

Heating: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Since boiling points are pressure-dependent, the pressure at which the measurement is taken must be recorded.

Protocol using the Thiele Tube Method:

-

Sample Preparation: A small volume of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[6]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[6]

-

Observation: As the liquid heats, a steady stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[6]

Visualization of Influencing Factors

The melting and boiling points of a compound are influenced by several intermolecular and molecular factors. The following diagram illustrates the logical relationships between these factors.

Caption: Logical diagram of factors affecting melting and boiling points.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. davjalandhar.com [davjalandhar.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Difluorophenyl Isocyanate

Introduction: The Significance of 2,6-Difluorophenyl Isocyanate in Modern Chemistry

This compound (CAS No. 65295-69-4) is a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Its unique electronic properties, imparted by the two ortho-fluorine atoms, modulate the reactivity of the isocyanate group and influence the conformational preferences and biological activity of its derivatives. The fluorine substituents enhance metabolic stability and binding affinity in drug candidates by altering lipophilicity and forming key hydrogen bonds.

A precise and unambiguous structural confirmation of this reagent is paramount before its inclusion in any synthetic workflow. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the expected spectral features, providing not just data, but a field-proven interpretive lens for researchers, scientists, and drug development professionals.

Molecular and Physical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. This data, compiled from reliable chemical suppliers and databases, provides the necessary context for sample handling and data acquisition.[2][3]

| Property | Value | Source |

| CAS Number | 65295-69-4 | [4] |

| Molecular Formula | C₇H₃F₂NO | [2] |

| Molecular Weight | 155.10 g/mol | [2] |

| Appearance | Colorless to pale yellow fused solid or liquid | [2] |

| Melting Point | 22-25 °C (lit.) | [3] |

| Boiling Point | 60 °C at 10 mmHg (lit.) | [3] |

| Refractive Index | n20/D 1.4928 (lit.) | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of this compound. A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete and self-validating assignment.

Expertise in Action: Why a Multi-Nuclear NMR Strategy is Crucial

While ¹H NMR provides a map of the proton environments, the symmetry of the 2,6-difluorophenyl group and the influence of fluorine coupling can complicate interpretation. ¹³C NMR confirms the carbon backbone and the unique isocyanate carbon, but signals can be weak and split by fluorine. ¹⁹F NMR is exceptionally sensitive and provides a direct window into the electronic environment of the fluorine atoms, which are key to the molecule's function.[5] Cross-correlation of these three spectra provides a self-validating system, ensuring each assignment is confirmed by multiple, independent data points.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a standard method for acquiring high-resolution NMR spectra.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its well-characterized residual solvent peaks.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the aromatic region (approx. 6-8 ppm).

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets (or multiplets due to C-F coupling).

-

Set a wider spectral width (approx. 0-180 ppm) to ensure all carbon signals, including the aromatic and isocyanate carbons, are observed.[7]

-

Use a longer relaxation delay (e.g., 2-5 seconds) to aid in the observation of quaternary carbons and carbons with long relaxation times.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

The chemical shift range for aromatic fluorine is broad; set the spectral width accordingly (e.g., -100 to -180 ppm relative to CFCl₃).[8][9]

-

No external standard is typically needed if the spectrometer is properly calibrated, but an internal reference can be used for high-precision work.

-

-

Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

¹H NMR: Predicted Data and Interpretation

The aromatic region will display a characteristic pattern dictated by the molecule's symmetry.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 - 7.50 | Triplet of triplets (tt) | 1H | H-4 | This proton is coupled to the two equivalent H-3/H-5 protons (triplet) and the two equivalent F-2/F-6 atoms (triplet). The symmetry of the molecule makes the two ortho protons and the two meta protons chemically equivalent. |

| ~6.90 - 7.10 | Doublet of triplets (dt) | 2H | H-3, H-5 | These protons are coupled to the adjacent H-4 (doublet) and to the two equivalent F-2/F-6 atoms (triplet). |

¹³C NMR: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal four distinct carbon environments, with C-F coupling adding a layer of complexity and confirmation.

| Predicted δ (ppm) | Multiplicity (due to JCF) | Assignment | Rationale |

| ~160 | Triplet (large ¹JCF) | C-2, C-6 | These carbons are directly bonded to fluorine, resulting in a large one-bond coupling constant (~240-260 Hz) and a significant downfield shift. The signal appears as a triplet due to coupling with the two fluorine atoms. |

| ~131 | Triplet (small ³JCF) | C-4 | This carbon is three bonds away from the two fluorine atoms, resulting in a smaller coupling constant. |

| ~129 | Singlet | N=C=O | The isocyanate carbon is highly deshielded and typically appears in this region. It is too far from the fluorine atoms to show significant coupling. |

| ~115 | Triplet (small ²JCF) | C-1 | This carbon is two bonds away from the two fluorine atoms. |

| ~112 | Triplet (moderate ²JCF) | C-3, C-5 | These carbons are two bonds away from one fluorine and show a characteristic triplet splitting. |

¹⁹F NMR: Predicted Data and Interpretation

¹⁹F NMR provides the most direct probe of the fluorinated environment.

| Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| -110 to -140 | Multiplet | F-2, F-6 | Due to the molecule's symmetry, both fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the adjacent H-3/H-5 protons and the more distant H-4 proton, resulting in a complex multiplet. The chemical shift for aryl fluorides typically falls within this range.[8][10] |

Visualizing the Structure-Spectrum Relationship

The following diagram illustrates the relationship between the molecular structure of this compound and its key NMR assignments.

Caption: Key NMR assignments for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups, most notably the highly characteristic isocyanate (-N=C=O) stretch.

Expertise in Action: Interpreting the IR Spectrum

The diagnostic power of IR lies in its ability to identify specific vibrational modes.[11] For this compound, the most intense and unambiguous absorption will be the asymmetric stretch of the N=C=O group.[12] This peak is typically very sharp and strong, appearing in a relatively uncluttered region of the spectrum, making it a reliable marker for the compound's identity and purity. The presence of C-F and aromatic C=C stretching bands further corroborates the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR technique is ideal for this compound, especially if it is a liquid or low-melting solid, as it requires minimal sample preparation.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental noise.

-

Sample Application: Apply a small drop of the molten compound or press the solid directly onto the ATR crystal to ensure good contact.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2280 - 2250 | Very Strong, Sharp | -N=C=O Asymmetric Stretch | This is the most diagnostic peak for an isocyanate. Its high intensity is due to the large change in dipole moment during the vibration.[12] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds on an aromatic ring.[13] |

| 1600 - 1585 | Medium to Strong | Aromatic C=C Stretch | These bands arise from the stretching vibrations within the benzene ring. |

| 1500 - 1400 | Medium to Strong | Aromatic C=C Stretch | Further corroborates the presence of the aromatic ring. |

| 1300 - 1100 | Strong | C-F Stretch | The C-F stretching vibration for aryl fluorides typically appears in this region as a strong band. |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Expertise in Action: Understanding Fragmentation

Under electron ionization (EI) conditions, the molecule is ionized to form a molecular ion (M⁺•), which then fragments in a predictable manner.[14] The stability of the aromatic ring means the molecular ion peak for this compound should be prominent. Key fragmentation pathways will involve the loss of the isocyanate group or the fluorine atoms, providing puzzle pieces that can be reassembled to confirm the structure.[15]

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a standard non-polar capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 250°C).

-

Ionization: Use a standard electron ionization (EI) source operating at 70 eV. This standard energy allows for comparison with library spectra.[16]

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺•) and the major fragment ions in the resulting mass spectrum.

Predicted Mass Spectrum Data and Interpretation

| m/z (Mass-to-Charge) | Predicted Relative Intensity | Assignment | Rationale |

| 155 | Strong | [C₇H₃F₂NO]⁺• (M⁺•) | This is the molecular ion peak, corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of 155.10 g/mol . |

| 127 | Moderate | [M - CO]⁺• or [C₆H₃F₂N]⁺• | Loss of a neutral carbon monoxide (CO) molecule from the isocyanate group is a common fragmentation pathway. |

| 113 | Moderate to Strong | [C₆H₃F₂]⁺ | Loss of the entire isocyanate group (-NCO) as a radical. |

| 94 | Moderate | [C₅H₃F]⁺ | Subsequent loss of HF from the [C₆H₃F₂]⁺ fragment. |

Visualizing the Analytical Workflow

A logical workflow ensures that data is collected and interpreted efficiently, leading to a confident structural assignment.

Caption: A self-validating workflow for spectroscopic characterization.

Conclusion

The structural integrity of this compound is the bedrock of its successful application in research and development. This guide has provided a comprehensive, predictive framework for its spectroscopic characterization. By employing a multi-technique approach—leveraging the functional group specificity of FTIR, the molecular weight confirmation of MS, and the detailed structural mapping of multi-nuclear NMR—a scientist can achieve an unambiguous and robust confirmation of the molecule's identity and purity. The true power lies not just in observing peaks, but in understanding their origin, a principle that transforms routine analysis into definitive scientific insight.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2,6-二氟苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | C7H3F2NO | CID 522162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. learning.sepscience.com [learning.sepscience.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

- 16. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-difluorophenyl isocyanate. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on the analysis of structurally similar compounds. This guide includes predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a complex splitting pattern characteristic of a symmetrically substituted aromatic ring with fluorine couplings. The molecule contains two types of aromatic protons: two equivalent protons at the 3 and 5 positions (H3/H5) and one proton at the 4 position (H4).

The predicted chemical shifts and coupling constants are summarized in the table below. These values are estimated based on data from analogous compounds, including 1,3-difluorobenzene and 2,6-difluoroaniline. The isocyanate group is expected to have a moderate electron-withdrawing effect, influencing the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.10 - 7.30 | Triplet of triplets (tt) | ³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 8.5 Hz |

| H3, H5 | 6.80 - 7.00 | Doublet of triplets (dt) | ³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 6.5 Hz, ⁵J_HH ≈ 2.5 Hz |

Interpretation of the Predicted Spectrum

The proton at the C4 position (H4) is expected to appear as a triplet of triplets. The larger coupling constant (³J_HH) arises from coupling to the two adjacent protons (H3 and H5). The smaller coupling constant (⁴J_HF) is due to coupling with the two equivalent fluorine atoms at the 2 and 6 positions.

The protons at the C3 and C5 positions (H3/H5) are chemically equivalent and are predicted to appear as a doublet of triplets. The doublet arises from the coupling to the adjacent H4 proton (³J_HH). This signal is further split into triplets by the two equivalent fluorine atoms (⁴J_HF). A small meta coupling to the other equivalent proton (⁵J_HH) might also be observed, though it may not be fully resolved.

Experimental Protocol

This section outlines a standard procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2][3][4][5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Temperature: Standard room temperature (e.g., 298 K).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5-6 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of this compound and the relationships between its aromatic protons and fluorine atoms, which give rise to the predicted splitting patterns.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. scribd.com [scribd.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Difluorophenyl Isocyanate

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of reactive intermediates is paramount. 2,6-Difluorophenyl isocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced polymers. Its unique electronic properties, stemming from the strongly electron-withdrawing fluorine and isocyanate substituents, make it a subject of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for characterizing such molecules. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for this compound, offering a detailed experimental protocol, spectral analysis, and a discussion of the underlying principles governing the observed chemical shifts.

Experimental Methodology: Acquiring a High-Quality ¹³C NMR Spectrum

The acquisition of a clean and interpretable ¹³C NMR spectrum is fundamental to accurate structural analysis. The following protocol outlines the key steps for obtaining a high-quality spectrum of this compound.

Materials and Instrumentation:

-

Sample: this compound (≥97% purity)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently warm the sample to aid dissolution.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Spectrometer Setup and Calibration:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0-200 ppm).

-

Acquisition Time: Typically around 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, particularly quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks if desired, although integration in ¹³C NMR is not always quantitative.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. The residual solvent peak for CDCl₃ should appear as a triplet at approximately 77.16 ppm.[1]

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.

¹³C NMR Spectrum and Chemical Shift Assignments

The experimental ¹³C NMR spectrum of this compound in CDCl₃ exhibits a set of distinct signals corresponding to the different carbon environments in the molecule.[2] Based on established substituent effects and data from analogous compounds, the following assignments can be made:

| Carbon Atom | Predicted Chemical Shift (ppm) | Observed Signal (ppm) | Multiplicity (due to C-F coupling) |

| C1 (-NCO) | ~115 | Not explicitly resolved | Triplet (small coupling) |

| C2, C6 (-F) | ~160 | ~161 | Doublet of Doublets (large ¹JCF, smaller ³JCF) |

| C3, C5 (-H) | ~112 | ~113 | Doublet (small coupling) |

| C4 (-H) | ~130 | ~131 | Triplet (small coupling) |

| -NC O | ~130 | ~130 | Singlet |

Note: The observed signals are based on the publicly available spectrum from SpectraBase and may not show fine coupling details without further processing.

In-depth Analysis of Chemical Shifts: Unraveling Electronic Effects

The observed chemical shifts in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic environment of each carbon atom, which is significantly influenced by the fluorine and isocyanate substituents.

The Influence of Fluorine Substituents:

Fluorine is the most electronegative element, and its presence on the aromatic ring has a profound effect on the ¹³C chemical shifts. The carbons directly attached to the fluorine atoms (C2 and C6) experience a strong deshielding effect, resulting in a downfield shift to approximately 161 ppm. This is a classic example of the "heavy atom effect" where the large electric field of the fluorine atom induces a paramagnetic shift.[3]

Furthermore, the fluorine atoms influence the chemical shifts of the other carbons in the ring through both inductive and resonance effects. The strong inductive electron withdrawal by fluorine deshields the adjacent carbons (C1, C3, and C5). However, fluorine can also act as a weak π-donor through resonance, which would tend to shield the ortho and para carbons. In the case of this compound, the inductive effect is dominant.

The Role of the Isocyanate Group:

The isocyanate group (-NCO) is also an electron-withdrawing group, primarily through induction. This contributes to the overall deshielding of the aromatic ring carbons. The carbon of the isocyanate group itself resonates at around 130 ppm.

Combined Substituent Effects:

The interplay of the two fluorine atoms and the isocyanate group leads to the observed pattern of chemical shifts. The symmetry of the molecule results in the equivalence of C2 and C6, as well as C3 and C5.

-

C1: This carbon is ipso to the isocyanate group and ortho to two fluorine atoms. The combined electron-withdrawing effects of these substituents would be expected to cause a significant downfield shift.

-

C2 and C6: As discussed, these carbons are directly bonded to fluorine and are the most downfield in the aromatic region.

-

C3 and C5: These carbons are meta to the isocyanate group and ortho to one fluorine and para to the other. They are expected to be the most shielded carbons in the ring due to their relative positions.

-

C4: This carbon is para to the isocyanate group and meta to both fluorine atoms. It is expected to be deshielded relative to C3 and C5.

Logical Relationship of Substituent Effects on Chemical Shifts:

Caption: The interplay of inductive and resonance effects dictates the final chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of information about its electronic structure. By understanding the fundamental principles of NMR spectroscopy and the specific effects of the fluoro and isocyanate substituents, a detailed and accurate assignment of the chemical shifts can be achieved. This in-depth analysis is crucial for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting the advancement of research and development in the pharmaceutical and materials science fields.

References

Mass spectrometry fragmentation pattern of 2,6-Difluorophenyl isocyanate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Difluorophenyl Isocyanate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a theoretical framework for the mass spectrometry fragmentation pattern of this compound. Due to the absence of publicly available experimental mass spectral data at the time of writing, the fragmentation pathways, quantitative data, and corresponding interpretations are based on established principles of mass spectrometry and analysis of structurally related compounds. This document is intended for informational and research planning purposes.

Introduction

This compound (C₇H₃F₂NO) is a chemical intermediate of significant interest in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The isocyanate functional group provides a versatile handle for the introduction of the 2,6-difluorophenyl moiety, which can impart unique electronic and conformational properties to the target molecule. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing crucial information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed theoretical exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound.

Theoretical Mass Spectrometry Data

The fragmentation of this compound under electron ionization is predicted to be governed by the stability of the aromatic ring and the reactivity of the isocyanate group. The following table summarizes the plausible major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (Theoretical) | Proposed Fragment Ion | Formula | Relative Abundance (%) | Interpretation |

| 155 | [C₇H₃F₂NO]⁺ | C₇H₃F₂NO | 85 | Molecular Ion (M⁺) |

| 127 | [C₆H₃F₂N]⁺ | C₆H₃F₂N | 60 | Loss of neutral Carbon Monoxide (CO) |

| 113 | [C₆H₃F₂]⁺ | C₆H₃F₂ | 100 | Loss of Isocyanate radical (•NCO) |

| 93 | [C₅H₂F]⁺ | C₅H₂F | 45 | Loss of HF from the [C₆H₃F₂]⁺ fragment |

| 75 | [C₆H₃]⁺ | C₆H₃ | 30 | Loss of two Fluorine atoms from [C₆H₃F₂]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 155). The primary fragmentation pathways are hypothesized to involve the isocyanate group and the fluorine substituents on the aromatic ring.

A key fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the isocyanate group, resulting in the formation of a nitrene radical cation (m/z 127). Another major fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the isocyanate radical (•NCO) and the formation of the highly stable 2,6-difluorophenyl cation (m/z 113), which is expected to be the base peak. Subsequent fragmentation of this cation can occur through the loss of a neutral hydrogen fluoride (HF) molecule, yielding a benzyne-type fragment (m/z 93).

Hypothetical Experimental Protocol

This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a volatile, dry, and inert solvent such as anhydrous dichloromethane or ethyl acetate.

-

Perform serial dilutions to obtain a final working concentration of 10 µg/mL.

-

Transfer 1 mL of the final solution into a 2 mL autosampler vial with a PTFE-lined cap.

4.2 Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

4.3 GC-MS Parameters

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1562 u/s.

4.4 Data Analysis

Data will be acquired and processed using the instrument's accompanying software (e.g., Agilent MassHunter). The identification of peaks will be based on their mass spectra and retention times.

Visualizations

5.1 Proposed Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation pathway of this compound.

5.2 Experimental Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2,6-Difluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electronic properties of 2,6-difluorophenyl isocyanate, a key building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms ortho to the isocyanate functionality imparts unique electronic and steric characteristics that significantly influence its reactivity towards various nucleophiles. This document details the electronic effects of the difluoro substitution, explores its reactivity in key chemical transformations, provides experimental protocols for the synthesis of its derivatives, and presents relevant quantitative data.

Introduction

This compound (C₇H₃F₂NO) is an aromatic isocyanate characterized by the presence of two fluorine atoms in the positions ortho to the isocyanate group.[1] This substitution pattern profoundly impacts the electrophilicity of the isocyanate carbon, making it a subject of interest for the synthesis of novel urea and carbamate derivatives with potential applications in drug discovery and advanced materials.[2] Understanding the interplay of electronic and steric effects is crucial for predicting and controlling its reactivity.

Electronic and Steric Effects of 2,6-Difluoro Substitution

The reactivity of the isocyanate group in this compound is governed by a combination of inductive, resonance, and steric effects imparted by the two ortho-fluorine atoms.

Electronic Effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma (σ) bond framework. The two fluorine atoms in the ortho positions synergistically pull electron density from the aromatic ring and, consequently, from the isocyanate group. This inductive withdrawal increases the partial positive charge on the electrophilic carbon atom of the isocyanate, enhancing its reactivity towards nucleophiles.

-

Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect partially counteracts the strong inductive effect. However, for fluorine, the +R effect is generally weaker than its -I effect.

The net electronic effect of the 2,6-difluorophenyl group is strongly electron-withdrawing, which is expected to make the isocyanate carbon more electrophilic than in phenyl isocyanate. A quantitative measure of this effect can be estimated using Hammett constants. While a specific Hammett constant (σp) for the 2,6-difluorophenyl group is not commonly tabulated, the combined electron-withdrawing nature of the two fluorine atoms suggests a significantly positive σ value.[3][4][5][6][7]

Steric Effects:

The presence of two fluorine atoms in the ortho positions introduces steric hindrance around the isocyanate group. While fluorine has a relatively small van der Waals radius compared to other halogens, the proximity of two such atoms can partially shield the electrophilic carbon from bulky nucleophiles, potentially slowing down the reaction rate.[8][9] The overall reactivity is therefore a balance between the electronically activated isocyanate and the sterically hindered reaction center.

The interplay of these effects can be visualized as follows:

Reactivity with Nucleophiles

This compound readily reacts with a variety of nucleophiles, primarily through addition to the electrophilic carbon of the isocyanate group.

Reaction with Amines to Form Ureas

The reaction with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. The strong electron-withdrawing nature of the difluorophenyl ring accelerates this reaction compared to unsubstituted phenyl isocyanate.

General Reaction: F₂C₆H₃NCO + R₁R₂NH → F₂C₆H₃NHC(O)NR₁R₂

This reaction is fundamental in the synthesis of many biologically active molecules.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and often requires heating or catalysis.[10][11]

General Reaction: F₂C₆H₃NCO + ROH → F₂C₆H₃NHC(O)OR

Reaction with Water (Hydrolysis)

Like other isocyanates, this compound reacts with water. This hydrolysis reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form 2,6-difluoroaniline and carbon dioxide. The resulting aniline can further react with unreacted isocyanate to form a symmetrically disubstituted urea. The hydrolysis of phenyl isocyanate is known to be catalyzed by general bases, and a similar mechanism is expected for its difluorinated analog.[3][12]

Reaction Pathway:

-

F₂C₆H₃NCO + H₂O → [F₂C₆H₃NHCOOH] (Carbamic acid - unstable)

-

[F₂C₆H₃NHCOOH] → F₂C₆H₃NH₂ + CO₂

-

F₂C₆H₃NH₂ + F₂C₆H₃NCO → (F₂C₆H₃NH)₂CO (N,N'-bis(2,6-difluorophenyl)urea)

Quantitative Data

While specific kinetic data for this compound is not abundant in the literature, the following tables summarize key physical and spectroscopic properties. Comparative data for phenyl isocyanate is included to highlight the effects of difluoro-substitution.

Table 1: Physical Properties

| Property | This compound | Phenyl Isocyanate |

| CAS Number | 65295-69-4[1] | 103-71-9[13] |

| Molecular Formula | C₇H₃F₂NO[1] | C₇H₅NO[13] |

| Molecular Weight | 155.10 g/mol [1] | 119.12 g/mol [13] |

| Boiling Point | 60 °C / 10 mmHg[14] | 165 °C[13] |

| Melting Point | 22-25 °C[14] | -30 °C[13] |

| Density | Not readily available | 1.09 g/mL[13] |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | Phenyl Isocyanate |

| ¹³C NMR (Isocyanate Carbon) | ~120-130 ppm (Estimated) | ~124 ppm |

| IR (NCO Stretch) | ~2270 cm⁻¹ (Characteristic)[15][16] | ~2270 cm⁻¹[17] |

Note: The ¹³C NMR chemical shift for the isocyanate carbon in this compound is an estimation based on data for related compounds. The electron-withdrawing fluorine atoms are expected to deshield the carbon atoms of the aromatic ring, but the direct effect on the isocyanate carbon may be more complex.[18][19][20][21][22]

Experimental Protocols

The following are general protocols for the synthesis of urea and carbamate derivatives from this compound. These can be adapted for specific substrates.

General Protocol for the Synthesis of N-(2,6-Difluorophenyl)-N'-Aryl/Alkyl Ureas

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

In a separate flask, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the isocyanate solution to the stirred amine solution at room temperature using a dropping funnel. The reaction is often exothermic, so cooling in an ice bath may be necessary for reactive amines.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.

-

If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

-

Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

General Protocol for the Synthesis of Ethyl N-(2,6-Difluorophenyl)carbamate

Materials:

-

This compound

-

Anhydrous ethanol (in excess)

-

Catalyst (optional, e.g., dibutyltin dilaurate - DBTDL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound with an excess of anhydrous ethanol.

-

If a catalyst is used, add a catalytic amount (e.g., 1-2 drops of DBTDL).

-

Heat the reaction mixture to reflux and maintain for 2-8 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

The resulting crude carbamate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.[1][13][23][24]

-

Characterize the final product by NMR, IR spectroscopy, and mass spectrometry.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. The strong inductive effect of the two ortho-fluorine atoms significantly enhances the electrophilicity of the isocyanate carbon, leading to rapid reactions with nucleophiles such as amines and alcohols. While steric hindrance from the ortho-substituents can play a role, the electronic activation generally dominates, making this reagent a valuable tool for the construction of complex molecules in drug discovery and materials science. The provided protocols offer a starting point for the synthesis and derivatization of this important compound. Further quantitative kinetic studies are warranted to fully elucidate the reactivity profile of this compound in comparison to other substituted phenyl isocyanates.

References

- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 2. Multigram synthesis of N-alkyl bis-ureas for asymmetric hydrogen bonding phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hammett substituent constants: Topics by Science.gov [science.gov]

- 4. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 5. researchgate.net [researchgate.net]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. global.oup.com [global.oup.com]

- 8. reddit.com [reddit.com]

- 9. reddit.com [reddit.com]

- 10. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 12. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 13. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid | Semantic Scholar [semanticscholar.org]

- 17. Benzene, isocyanato- [webbook.nist.gov]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. chem.uoi.gr [chem.uoi.gr]

- 20. researchgate.net [researchgate.net]

- 21. Phenyl isocyanate(103-71-9) 13C NMR [m.chemicalbook.com]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. ETHYL N-ETHYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility of 2,6-Difluorophenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-difluorophenyl isocyanate, a key reagent in synthetic chemistry. Due to the reactive nature of the isocyanate group, understanding its solubility and stability in various organic solvents is critical for reaction optimization, purification, and storage. This document outlines a comprehensive experimental protocol for determining solubility, discusses the expected solubility profile based on chemical principles, and provides a framework for data presentation.

Introduction to this compound

This compound is an aromatic isocyanate containing two fluorine atoms on the phenyl ring. Its chemical structure dictates its reactivity and physical properties, including its solubility. The highly electrophilic isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water. The fluorine substituents influence the electronic properties of the aromatic ring, impacting its interactions with solvent molecules.

General Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment of its expected solubility can be made based on the principle of "like dissolves like."

-

Polar Aprotic Solvents: Due to the polar nature of the isocyanate group and the fluorinated aromatic ring, this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can solvate the polar functional groups of the molecule without reacting with the isocyanate moiety. Examples include:

-

Tetrahydrofuran (THF)

-

Acetone

-

Acetonitrile

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

-

Nonpolar Aromatic Solvents: The presence of the benzene ring suggests that it will be soluble in nonpolar aromatic solvents through π-π stacking interactions. Examples include:

-

Toluene

-

Benzene

-

Xylenes

-

-

Halogenated Solvents: Halogenated solvents are also likely to be good solvents for this compound. Examples include:

-

Dichloromethane (DCM)

-

Chloroform

-

-

Protic Solvents: Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines, are generally not suitable for dissolving this compound. The isocyanate group will react with the active hydrogen atoms of these solvents, leading to the formation of urethanes, ureas, or other derivatives. This is a chemical reaction rather than a simple dissolution.

Data Presentation

For researchers generating their own solubility data, it is crucial to present the information in a clear and structured format. The following table provides a template for recording quantitative solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Toluene | 25 | e.g., Clear solution | ||

| e.g., Acetonitrile | 25 | e.g., Forms a stable solution | ||

| e.g., Hexane | 25 | e.g., Sparingly soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a given organic solvent. This gravimetric method is a common and straightforward approach.

4.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Glass pipettes and bulbs

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

4.2. Experimental Procedure

-

Solvent Preparation: Ensure all organic solvents are anhydrous to prevent reaction with the isocyanate. Use of freshly dried solvents is recommended.

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a vial. An "excess amount" means adding the solute until a visible amount of undissolved solid remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer or agitate in a shaker for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended). This ensures the solvent is fully saturated with the solute.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) glass pipette or syringe. To avoid drawing up any solid particles, a syringe fitted with a PTFE filter can be used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish or beaker.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used, followed by drying in a vacuum desiccator or oven at a temperature below the melting point of the solute to remove any residual solvent.

-

Once the solvent is completely removed, weigh the evaporating dish containing the dried solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units:

-

g/100 mL: (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

mol/L: (Mass of residue (g) / Molecular weight of solute ( g/mol )) / Volume of aliquot taken (L)

-

-

-

Repeatability: Perform the experiment in triplicate for each solvent to ensure the results are reproducible and calculate the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse in the literature, the provided experimental protocol offers a reliable method for researchers to generate this critical data in their own laboratories. A systematic approach to solvent selection and solubility determination is essential for the successful application of this versatile reagent in chemical synthesis and drug development.

Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 2,6-Difluorophenyl Isocyanate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Moisture Sensitivity and Stability of 2,6-Difluorophenyl Isocyanate.

This in-depth whitepaper provides a critical examination of the moisture sensitivity and stability of this compound, a key building block in pharmaceutical and agrochemical research. This guide offers detailed insights into its handling, storage, and reactivity with water, supported by established chemical principles and analytical methodologies.

Executive Summary

This compound is a highly reactive aromatic isocyanate valued for its role in synthesizing a variety of complex organic molecules. However, its utility is intrinsically linked to its pronounced sensitivity to moisture. Exposure to atmospheric humidity or protic solvents can lead to rapid degradation, forming undesired byproducts that can compromise reaction yields, purity of the final product, and overall experimental reproducibility. This guide outlines the fundamental chemistry of its hydrolysis, provides recommendations for handling and storage, and details experimental protocols for assessing its stability.

The Challenge of Moisture: Understanding the Hydrolysis Pathway

The primary stability concern for this compound is its exothermic reaction with water. This hydrolysis proceeds through a well-understood, multi-step mechanism common to isocyanates.

Step 1: Formation of Carbamic Acid. The initial reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group. This forms an unstable carbamic acid intermediate.

Step 2: Decarboxylation. The carbamic acid rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 2,6-difluoroaniline.

Step 3: Urea Formation. The newly formed 2,6-difluoroaniline is a potent nucleophile and can readily react with another molecule of this compound to produce a stable, and often insoluble, N,N'-bis(2,6-difluorophenyl)urea.

This sequence of reactions not only consumes the starting material but also introduces impurities that can be difficult to remove from the reaction mixture.

Stability and Storage: Best Practices

Due to its moisture sensitivity, stringent storage and handling protocols are imperative to maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture. |

| Container | Tightly sealed, opaque glass | Protects from moisture and light. |

| Handling Environment | Dry, well-ventilated area or glove box | Minimizes contact with ambient humidity. |

Table 1: Recommended Storage and Handling Conditions for this compound

Experimental Protocols for Stability Assessment

Quantification of Isocyanate Content by Titration

This method determines the amount of active isocyanate groups remaining in a sample.

Principle: An excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized acid (e.g., hydrochloric acid).

Methodology:

-

Accurately weigh a sample of this compound in a dry, inert atmosphere.

-

Dissolve the sample in a dry, aprotic solvent (e.g., anhydrous toluene).

-

Add a known excess of a standardized solution of di-n-butylamine in the same solvent.

-

Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.

-

Add an indicator (e.g., bromophenol blue) and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached.

-

A blank titration without the isocyanate sample should be performed to determine the initial amount of amine.

In-depth Technical Guide: A Proposed Theoretical Study of 2,6-Difluorophenyl Isocyanate

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: A comprehensive review of publicly available scientific literature indicates a notable absence of dedicated theoretical and computational studies on 2,6-difluorophenyl isocyanate. While experimental data and basic chemical properties are available, in-depth quantum chemical analyses of its molecular structure, vibrational modes, and electronic characteristics are not presently published. This guide, therefore, serves as a proposed framework for conducting such a theoretical investigation, outlining standard computational methodologies and illustrating the expected nature of the results. The protocols and data presented herein are based on established computational chemistry practices and studies of analogous molecules, such as phenyl isocyanate and other fluorinated aromatic compounds.

Introduction to this compound

This compound is an aromatic organic compound featuring a phenyl ring substituted with two fluorine atoms at the ortho positions and an isocyanate (-N=C=O) functional group.[1][2] The high electronegativity of the fluorine atoms and the reactivity of the isocyanate group make this molecule a subject of interest in materials science and medicinal chemistry. The electron-withdrawing nature of the fluorine substituents is expected to significantly influence the electrophilicity of the isocyanate carbon, thereby affecting its reactivity in nucleophilic addition reactions, which are fundamental to the formation of polyurethanes and other polymers.[3]

A thorough theoretical study would provide invaluable insights into the molecule's geometry, electronic structure, and reactivity, guiding its application in various scientific and industrial fields.

Proposed Computational Methodology

To investigate the theoretical properties of this compound, a standard computational chemistry workflow employing Density Functional Theory (DFT) is proposed. DFT has proven effective for studying the structural and chemical properties of organic molecules.[4]

Software and Hardware

-

Quantum Chemistry Software: Gaussian 16, ORCA, or similar packages.

-

Visualization Software: GaussView, Avogadro, or Chemcraft.

-

Computational Resources: High-performance computing (HPC) cluster with multi-core processors.

Protocol for Geometric Optimization and Vibrational Analysis

-

Initial Structure Creation: The 3D structure of this compound will be built using a molecular editor.

-

Geometry Optimization: The initial structure will be optimized to find its lowest energy conformation. A commonly used and reliable method is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. This calculation serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule. Calculated frequencies are often scaled by an empirical factor to better match experimental data.

-

-

Thermochemical Analysis: The frequency calculation also yields important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a given temperature and pressure.

Protocol for Electronic Properties Analysis

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-